REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:10][CH2:9][C:8]2[NH:7][N:6]=[CH:5][C:4]=2[CH2:3]1.[I:12]I.[OH-].[K+]>CN(C=O)C>[I:12][C:5]1[C:4]2[CH2:3][C:2]([CH3:11])([CH3:1])[CH2:10][CH2:9][C:8]=2[NH:7][N:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1(CC=2C=NNC2CC1)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
723 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
723 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dark reaction mixture
|
Type
|
STIRRING
|
Details
|
the dark brown reaction mixture was stirred at room temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 10% aqueous NaHSO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed twice with water and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was absorbed on silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographed with EtOAc/Hexanes (gradient 0-20% EtOAc)
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=NNC=2CCC(CC12)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 645 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |